1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid
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Overview
Description
1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting trifluoroacetylacetone with hydrazine hydrate under reflux conditions yields 1-(trifluoromethyl)-1H-pyrazole.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be achieved by reacting the pyrazole derivative with a suitable cyclopropanation reagent, such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group and the pyrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the pyrazole ring can interact with various biological targets. This makes the compound a candidate for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions in the active site of enzymes. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)-1H-pyrazole: Lacks the cyclopropane carboxylic acid moiety, making it less versatile in certain synthetic applications.
Cyclopropane-1-carboxylic acid: Does not contain the trifluoromethyl-pyrazole group, limiting its biological activity.
1-(Trifluoromethyl)-1H-pyrazol-3-yl]acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane carboxylic acid.
Uniqueness
1-[1-(Trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl group, pyrazole ring, and cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2751620-05-8 |
---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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